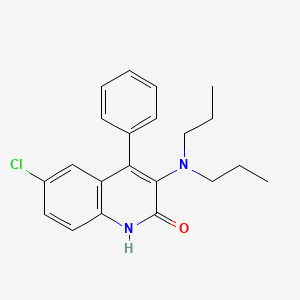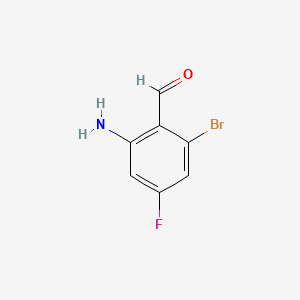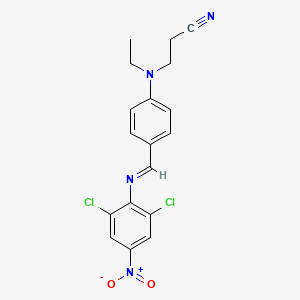![molecular formula C12H12N4O3 B14096839 3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14096839.png)
3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of oxazolo-purines This compound is characterized by its unique structure, which includes an oxazole ring fused to a purine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,7-dimethylxanthine with allyl bromide in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the purine core, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced oxazole or purine derivatives.
Substitution: Functionalized analogs with various substituents.
科学研究应用
3-Allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the oxazole and purine rings allows for specific interactions with nucleic acids and proteins, influencing various biochemical pathways.
相似化合物的比较
1,7-Dimethylxanthine: Lacks the oxazole ring and allyl group.
3-Allyl-1,7-dimethylxanthine: Lacks the oxazole ring.
1,7-Dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: Lacks the allyl group.
Uniqueness: 3-Allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to the presence of both the oxazole ring and the allyl group, which confer distinct chemical and biological properties
属性
分子式 |
C12H12N4O3 |
|---|---|
分子量 |
260.25 g/mol |
IUPAC 名称 |
4,7-dimethyl-2-prop-2-enylpurino[8,7-b][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C12H12N4O3/c1-4-5-15-10(17)8-9(14(3)12(15)18)13-11-16(8)6-7(2)19-11/h4,6H,1,5H2,2-3H3 |
InChI 键 |
FPEVXPQTPVPPHJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14096770.png)
![3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14096774.png)

![(6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate](/img/structure/B14096786.png)
![4-(3-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14096790.png)
![2-[2-(4-Methoxyphenyl)ethyl]-5,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096791.png)
![2,7-dimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096806.png)
![6-benzyl-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol](/img/structure/B14096814.png)

![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096829.png)
![7,9-dimethyl-3-phenyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14096834.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14096843.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14096845.png)
